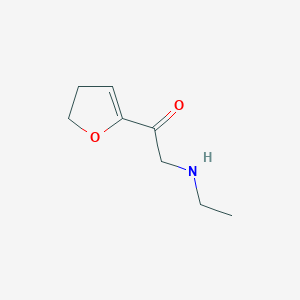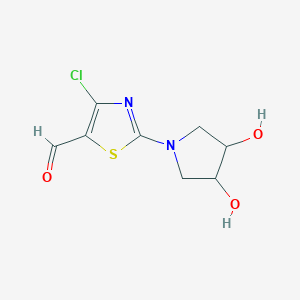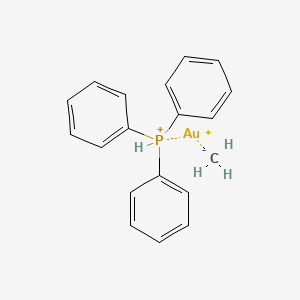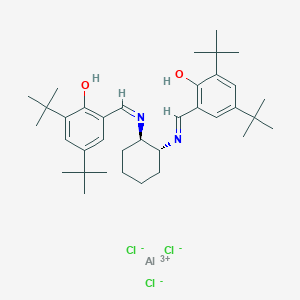
Cobalt(II) acetylacetonate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) acetylacetonate xhydrate: is a coordination complex derived from cobalt and acetylacetone. It is commonly used as a precursor in various chemical reactions and processes due to its stability and reactivity. The compound is known for its role in catalysis and material synthesis, making it a valuable substance in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) acetylacetonate xhydrate can be synthesized through the reaction of cobalt salts with acetylacetone in the presence of a base. The reaction typically involves dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of acetylacetone and a base such as sodium hydroxide. The mixture is then heated to promote the formation of the complex, which is subsequently purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Cobalt(II) acetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) acetylacetonate.
Reduction: It can be reduced to cobalt metal or cobalt(0) complexes.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in the presence of a solvent.
Major Products:
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt metal or cobalt(0) complexes.
Substitution: Various cobalt complexes with different ligands.
Scientific Research Applications
Chemistry: Cobalt(II) acetylacetonate xhydrate is widely used as a catalyst in organic synthesis, including reactions such as hydrogenation, polymerization, and cross-coupling reactions. It is also used as a precursor for the synthesis of cobalt oxide nanoparticles, which have applications in catalysis and energy storage .
Biology and Medicine: In biological research, this compound is used to study the role of cobalt in biological systems and its potential therapeutic applications. It is also investigated for its antimicrobial properties and potential use in drug delivery systems .
Industry: The compound is used in the production of advanced materials, including magnetic materials, ceramics, and coatings. It is also employed in the fabrication of thin films and nanostructures through techniques such as chemical vapor deposition and sol-gel processes .
Mechanism of Action
The mechanism of action of cobalt(II) acetylacetonate xhydrate involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The compound can activate substrates through coordination, electron transfer, or bond formation, leading to the desired chemical reactions .
Comparison with Similar Compounds
Cobalt(III) acetylacetonate: Similar in structure but with cobalt in the +3 oxidation state.
Nickel(II) acetylacetonate: Similar coordination complex with nickel instead of cobalt.
Copper(II) acetylacetonate: Similar coordination complex with copper instead of cobalt
Uniqueness: Cobalt(II) acetylacetonate xhydrate is unique due to its specific reactivity and stability, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with a variety of ligands and its versatility in different chemical reactions distinguish it from other metal acetylacetonates .
Properties
Molecular Formula |
C10H16CoO5 |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
cobalt(2+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H7O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |
InChI Key |
SXWLMDPLAZRCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


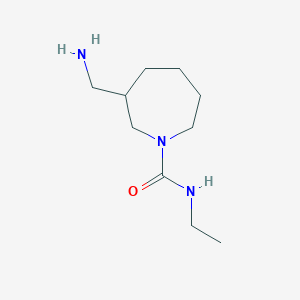

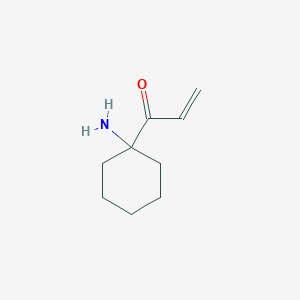
![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)

![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
